Anti-Arrhythmia Agents
When given as immediate-release tablets, propafenone hydrochloride is used to prolong the time to recurrence of symptomatic, disabling paroxysmal supraventricular tachycardia (PSVT) (e.g., atrioventricular (AV) nodal reentrant tachycardia or AV reentrant tachycardia ( Wolff-Parkinson-White syndrome)) and symptomatic, disabling paroxsymal atrial fibrillation/flutter (PAF) in patients without structural heart disease. While comparative studies are limited, propafenone appears to be comparable to other antiarrhythmic agents (e.g., quinidine, disopyramide, flecainide, procainamide, sotalol) in preventing recurrences of PAF and maintaining sinus rhythm following successful cardioversion of atrial fibrillation. /Included in US product label/
When given as extended-release capsules, propafenone is used to prolong the time to recurrence of symptomatic paroxysmal atrial fibrillation in patients without structural heart disease.289 The safety and efficacy of propafenone as extended-release capsules have not been established in patients with exclusively PSVT or atrial flutter. /Included in US product label/
Propafenone hydrochloride (immediate-release tablets) is used orally to suppress and prevent the recurrence of documented life-threatening ventricular arrhythmias (e.g., sustained ventricular tachycardia, ventricular fibrillation). Based on the results of the Cardiac Arrhythmia Suppression Trial (CAST), the US Food and Drug Administration (FDA), the manufacturer, and many clinicians recommend that therapy with antiarrhythmic agents, including propafenone, be reserved for the suppression and prevention of documented ventricular tachyarrhythmias that, in the clinician's judgment, are considered life-threatening. /Included in US product label/
Controlled and uncontrolled clinical studies have shown that propafenone (immediate-release tablets) may prevent or delay recurrence of paroxysmal atrial fibrillation (PAF) or increase the interval between recurrences of PAF in 39-64% of patients monitored for 6-18 months. Preliminary analysis of combined data from clinical studies indicates that propafenone prevented or delayed recurrence of PAF in 51 or 33% of patients monitored for 1 or 2 years, respectively, and prevented or delayed recurrence of paroxysmal supraventricular tachyarrhythmias (PSVT) or AV reentrant tachycardia (Wolff-Parkinson-White (WPW)) syndrome in 63 or 83%, respectively, of patients treated during a 10-month period. Long-term therapy with oral propafenone also has been effective in some patients for suppression and prevention of atrial fibrillation refractory to other antiarrhythmic agents. It has been suggested that propafenone may be more effective than flecainide in patients with adrenergically mediated atrial fibrillation or flutter, possibly because of its beta-adrenergic blocking activity. /Included in US product label/
The FDA-labeled indication for extended-release propafenone hydrochloride in prolonging the time to first recurrence of symptomatic paroxsymal atrial fibrillation is based principally on the results of 2 multicenter, randomized, double-blind, placebo-controlled trials in patients with a history of ECG-documented recurrent episodes of this arrhythmia. Patients had a median duration of paroxsymal atrial fibrillation of 13 months and ECG-documented symptomatic atrial fibrillation within 12 months in one trial, and a median duration of paroxsymal atrial fibrillation of 39.6 months and ECG-documented symptomatic atrial fibrillation within 28 days in the second trial. In the first trial, the median time to first recurrence of atrial fibrillation from day 1 of randomization (primary efficacy variable) was 112, 291, or 41 days in patients receiving extended-release propafenone hydrochloride 225 or 325 mg twice daily or placebo, respectively, for up to 39 weeks. Additional analysis indicated that extended-release propafenone hydrochloride 425 mg twice daily also increased the interval to first recurrence of symptomatic atrial fibrillation. A dose-response relationship was observed with respect to time to first recurrence of ECG-documented symptomatic atrial fibrillation. The time to first recurrence of atrial fibrillation from day 5 of randomization (primary efficacy variable) also was increased in patients receiving extended-release propafenone hydrochloride (325 or 425 mg twice daily) for 91 days in the second trial. /Included in US product label/
IV propafenone (IV dosage form currently not commercially available in the US) has been used in patients with preserved left-ventricular function for the treatment of paroxysmal supraventricular tachycardia PSVT in patients with preserved ventricular function refractory to vagal maneuvers, IV adenosine (the drug of choice), AV nodal blocking agents (e.g., calcium-channel blocking agents), and electrical cardioversion therapy or in whom such therapy was not feasible or desirable. The drug also has been administered IV with some success in the acute treatment of supraventricular reentrant tachycardias. In a randomized, crossover, placebo-controlled study in patients with AV nodal reentrant tachycardia, intraatrial orthodromic reentrant tachycardia, or tachycardia associated with WPW syndrome, conversion to normal sinus rhythm occurred in 75% of patients receiving 1 or 2 rapid IV injections of propafenone hydrochloride (2 mg/kg) and in no patients receiving placebo. However, because of potentially additive hypotensive, bradycardic, and proarrhythmic effects, sequential or combined use of calcium-channel blocking agents, beta-adrenergic blocking agents, and antiarrhythmic drugs is discouraged. /NOT included in US product label/
Although controlled studies generally are lacking, oral (immediate-release tablets) or IV propafenone (IV dosage form currently not commercially available in the US) has been used successfully for the management of supraventricular tachyarrhythmias (e.g., PSVT, postoperative or congenital junctional ectopic tachycardia, atrial ectopic tachycardia, chaotic atrial tachycardia, atrial fibrillation or flutter) in children. /NOT included in US product label/
Limited data suggest that IV propafenone (IV dosage form currently not commercially available in the US) may be effective in some patients for conversion of atrial tachycardia to normal sinus rhythm and that oral propafenone may be useful for suppression and prevention of recurrent atrial tachycardia. /NOT included in US product label/
Limited evidence suggests that out-of-hospital self-administration ("pill-in-the-pocket" approach) of a single oral loading dose of propafenone hydrochloride (immediate-release tablets) or flecainide is safe and effective for terminating recent-onset paroxysmal atrial fibrillation and can reduce hospitalizations and emergency room visits in carefully selected patients who have mild or no heart disease. /NOT included in US product label/